molecular formula C19H17F3N4O2S B2581361 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 445382-44-5

2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2581361
CAS No.: 445382-44-5
M. Wt: 422.43
InChI Key: XLQQQYONIFSURF-UHFFFAOYSA-N
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Description

The compound 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (hereafter referred to as the target compound) features a naphthyridine core fused with a tetrahydro ring system. Key structural elements include:

  • 6-Methyl substitution: Influences steric and conformational stability.
  • Sulfanyl (-S-) linkage: Connects the naphthyridine moiety to the acetamide group, possibly modulating redox interactions.
  • N-[4-(Trifluoromethoxy)phenyl]acetamide: Introduces a trifluoromethoxy group, a bioisostere known to improve metabolic stability and membrane permeability .

Properties

IUPAC Name

2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c1-26-7-6-16-13(10-26)8-12(9-23)18(25-16)29-11-17(27)24-14-2-4-15(5-3-14)28-19(20,21)22/h2-5,8H,6-7,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQQYONIFSURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Antiarrhythmic Thienopyridine Derivatives ()

Compounds 6a,b from share a tricyclic/tetracyclic thienopyridine scaffold but differ in substituents:

  • Core: Thienopyridine fused with a tetrahydro-1,6-naphthyridine system.
  • Substituents :
    • 6a : 4-Chlorophenyl and p-tolyl groups.
    • 6b : 4-Chlorophenyl and 4-fluorophenyl groups.
  • Synthesis: Reflux with sodium acetate and ethanol, similar to acetamide coupling reactions .
Property Target Compound 6a ()
Core Structure Naphthyridine Thienopyridine
Substituents Trifluoromethoxy phenyl p-Tolyl, 4-chlorophenyl
Synthetic Route Not specified Reflux with NaOAc/EtOH
Bioactivity Inferred ion channel modulation Explicit antiarrhythmic activity

Key Differences :

  • The sulfanyl linkage in the target compound may offer redox versatility, whereas 6a’s structure prioritizes aromatic stacking via chlorophenyl groups .

Acetamide Derivatives with Sulfamoyl Groups ()

The compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3, ) shares an acetamide backbone but diverges in functionalization:

  • Core : Sulfamoylphenyl group linked to a tetrahydrofuran ring.
  • Synthesis: Uses triethylamine and ethanol under mild conditions, contrasting with the target compound’s likely harsher reflux-based synthesis .
Property Target Compound Compound 3 ()
Functional Groups Trifluoromethoxy, cyano Sulfamoyl, tetrahydrofuran
Synthetic Conditions Likely high-temperature reflux Ambient temperature reaction
Application Potential therapeutic agent Intermediate for sulfonamides

Key Insight: The target compound’s cyano group may confer stronger electrophilic character compared to Compound 3’s sulfamoyl group, altering target binding kinetics.

Halogenated Aromatic Compounds ()

3-Chloro-N-phenyl-phthalimide () is a halogenated aromatic compound used in polymer synthesis. While structurally distinct (phthalimide vs. naphthyridine), its chloro and phenyl groups provide a basis for comparing electronic effects:

Implications for Bioactivity

  • Antiarrhythmic Potential: Structural similarity to 6a suggests possible ion channel modulation, though the trifluoromethoxy group may improve pharmacokinetics over chloro substituents .

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